molecular formula C14H22ClNO3 B1274555 3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid CAS No. 435345-30-5

3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid

Cat. No.: B1274555
CAS No.: 435345-30-5
M. Wt: 287.78 g/mol
InChI Key: IRNDNZUQXBNPNZ-UHFFFAOYSA-N
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Scientific Research Applications

3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid typically involves the following steps:

    Preparation of the Intermediate: The starting material, 4-(3-methylbutoxy)benzaldehyde, is synthesized through the reaction of 4-hydroxybenzaldehyde with 3-methylbutyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Propanoic Acid Moiety: The intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base like piperidine to form the corresponding cinnamic acid derivative.

    Reduction and Amination: The cinnamic acid derivative is reduced using a reducing agent such as lithium aluminum hydride to form the corresponding propanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid is unique due to the presence of the 3-methylbutoxy substituent, which imparts distinct hydrophobic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid involves the reaction of 4-(3-methylbutoxy)benzaldehyde with malonic acid in the presence of sodium ethoxide to form 3-(4-(3-methylbutoxy)phenyl)propanoic acid. This intermediate is then reacted with ammonia in the presence of sodium cyanoborohydride to form the final product, 3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid.", "Starting Materials": [ "4-(3-methylbutoxy)benzaldehyde", "malonic acid", "sodium ethoxide", "ammonia", "sodium cyanoborohydride" ], "Reaction": [ "Step 1: React 4-(3-methylbutoxy)benzaldehyde with malonic acid in the presence of sodium ethoxide to form 3-(4-(3-methylbutoxy)phenyl)propanoic acid.", "Step 2: React 3-(4-(3-methylbutoxy)phenyl)propanoic acid with ammonia in the presence of sodium cyanoborohydride to form 3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid." ] }

CAS No.

435345-30-5

Molecular Formula

C14H22ClNO3

Molecular Weight

287.78 g/mol

IUPAC Name

3-amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C14H21NO3.ClH/c1-10(2)7-8-18-12-5-3-11(4-6-12)13(15)9-14(16)17;/h3-6,10,13H,7-9,15H2,1-2H3,(H,16,17);1H

InChI Key

IRNDNZUQXBNPNZ-UHFFFAOYSA-N

SMILES

CC(C)CCOC1=CC=C(C=C1)C(CC(=O)O)N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(CC(=O)O)N.Cl

Origin of Product

United States

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